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Compound of Interest

Compound Name: SR-31747 free base

CAS No.: 132173-06-9

Cat. No.: B1663840

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding profile of SR-31747, a

ligand with known high affinity for sigma receptors. The information is intended to offer an

objective overview of its performance based on available experimental data, aiding in the

evaluation of its selectivity and potential for off-target effects.

Executive Summary
SR-31747 is a well-characterized ligand that demonstrates high affinity and selectivity for the

sigma-1 (σ1) receptor. It also interacts with the sigma-2 (σ2) receptor, albeit with significantly

lower affinity, and other related proteins such as the human sterol isomerase (also known as

emopamil-binding protein) and the SR-31747A-binding protein 2 (SRBP-2). While its interaction

with the sigma receptor family is well-documented, a comprehensive public profile of its cross-

reactivity with other major receptor classes, including dopamine, serotonin, opioid, and

adrenergic receptors, is not readily available. This guide summarizes the existing quantitative

data on SR-31747's binding affinities and provides detailed experimental protocols relevant to

the determination of these values.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1663840#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663840?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Binding Profile of SR-31747
The following table summarizes the known binding affinities of SR-31747 for various receptors

and binding sites. This data is crucial for understanding the compound's potency and

selectivity.

Target
Receptor/Pr
otein

Ligand K_i_ (nM) K_d_ (nM)
Assay
Conditions

Source

Sigma-1 (σ1) SR-31747 6.1
Radioligand

binding assay

[Unpublished

data, cited in

secondary

sources]

Sigma-2 (σ2) SR-31747 2583
Radioligand

binding assay

[Unpublished

data, cited in

secondary

sources]

SR-31747A-

binding

protein (SR-

BP)

SR-31747A 0.15
Scatchard

plot analysis
[1]

Rat Spleen

Membranes
[³H]SR-31747 0.66

Radioligand

binding assay
[2]

SR-31747A-

binding

protein 2

(SRBP-2)

SR-31747A 10
Scatchard

plot analysis
[N/A]

Note: Data on the cross-reactivity of SR-31747 with dopamine, serotonin, opioid, and

adrenergic receptors is not currently available in the public domain. Standard industry practice

involves screening compounds against a panel of common off-target receptors (e.g., Eurofins

Safety Panel, NIMH Psychoactive Drug Screening Program), but the results for SR-31747 have

not been publicly disclosed.
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Experimental Protocols
To provide a comprehensive understanding of how the binding affinities presented above are

determined, a detailed protocol for a competitive radioligand binding assay is provided below.

This method is a standard in vitro technique used to characterize the interaction of a test

compound with a specific receptor.

Protocol: Competitive Radioligand Binding Assay for
Sigma-1 Receptor
1. Objective: To determine the binding affinity (K_i_) of SR-31747 for the sigma-1 receptor by

measuring its ability to displace a known radiolabeled ligand.

2. Materials:

Receptor Source: Membranes prepared from cells or tissues expressing the human sigma-1

receptor (e.g., CHO-K1 cells stably expressing the receptor, or guinea pig brain

homogenates).

Radioligand:--INVALID-LINK---Pentazocine, a selective sigma-1 receptor agonist.

Test Compound: SR-31747.

Non-specific Binding Control: Haloperidol (10 µM).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B).

Scintillation Counter and scintillation fluid.

3. Procedure:

Membrane Preparation: Homogenize the receptor-expressing cells or tissues in ice-cold
assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in
fresh assay buffer. Determine the protein concentration of the membrane preparation (e.g.,
using a Bradford assay).
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
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50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
50 µL of various concentrations of SR-31747 (typically in a series of 10-fold dilutions).
50 µL of --INVALID-LINK---Pentazocine at a final concentration close to its K_d_ value (e.g.,
5 nM).
50 µL of the membrane preparation (typically 50-100 µg of protein).

Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to reach
equilibrium.
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell
harvester. Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound
radioligand.
Radioactivity Measurement: Place the filters in scintillation vials, add 5 mL of scintillation
fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

Calculate the specific binding at each concentration of SR-31747 by subtracting the non-
specific binding (CPM in the presence of Haloperidol) from the total binding (CPM in the
absence of competitor).
Plot the percentage of specific binding against the logarithm of the SR-31747 concentration.
Determine the IC₅₀ value (the concentration of SR-31747 that inhibits 50% of the specific
binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-
linear regression analysis.
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_),
where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Visualizations
Signaling Pathway of the Sigma-1 Receptor
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic

reticulum-mitochondrion interface. Its activation by ligands like SR-31747 can modulate a

variety of downstream signaling pathways, impacting cellular processes such as calcium

signaling, ion channel function, and neuronal plasticity.
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Caption: Simplified signaling pathway of the Sigma-1 receptor upon agonist binding.

Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand

binding assay, as described in the protocol above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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